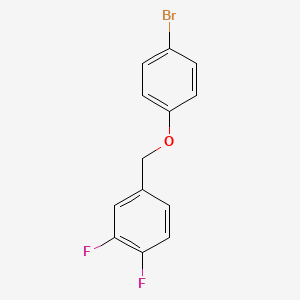
2-Bromo-6-(3-methylpiperidin-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(3-metilpiperidin-1-il)piridina es un compuesto químico con la fórmula molecular C11H15BrN2. Es un derivado de piridina bromado que presenta un anillo de piperidina sustituido en la posición 3 con un grupo metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Bromo-6-(3-metilpiperidin-1-il)piridina típicamente implica la bromación de 6-(3-metilpiperidin-1-il)piridina. El proceso se puede llevar a cabo utilizando bromo u otros agentes bromantes en condiciones controladas para asegurar la bromación selectiva en la posición deseada del anillo de piridina.
Métodos de producción industrial
En un entorno industrial, la producción de 2-Bromo-6-(3-metilpiperidin-1-il)piridina puede involucrar reacciones de bromación a gran escala utilizando equipos automatizados para garantizar la coherencia y la eficiencia. Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Bromo-6-(3-metilpiperidin-1-il)piridina puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser reemplazado por otros nucleófilos en reacciones de sustitución.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de nitrógeno o carbono.
Reacciones de acoplamiento: Puede ser utilizado en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones típicamente implican el uso de un solvente adecuado y una base para facilitar la reacción.
Oxidación y reducción: Se utilizan reactivos como el peróxido de hidrógeno, el borohidruro de sodio u otros agentes oxidantes y reductores en condiciones controladas.
Reacciones de acoplamiento: Las reacciones de acoplamiento catalizadas por paladio, como las reacciones de Suzuki o Heck, se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados de piridina sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos heterocíclicos más complejos.
Aplicaciones Científicas De Investigación
2-Bromo-6-(3-metilpiperidin-1-il)piridina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y heterociclos más complejos.
Biología: El compuesto se puede utilizar en el estudio de sistemas biológicos y como precursor para la síntesis de moléculas biológicamente activas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-6-(3-metilpiperidin-1-il)piridina depende de su aplicación específica. En general, el compuesto puede interactuar con varios objetivos moleculares, como enzimas o receptores, a través de sus grupos funcionales bromo y piperidina. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Bromo-6-metilpiridina: Un derivado de piridina bromado más simple sin el anillo de piperidina.
6-(3-metilpiperidin-1-il)piridina: El precursor no bromado de 2-Bromo-6-(3-metilpiperidin-1-il)piridina.
2-Cloro-6-(3-metilpiperidin-1-il)piridina: Un análogo clorado con propiedades similares.
Singularidad
2-Bromo-6-(3-metilpiperidin-1-il)piridina es única debido a la presencia tanto del átomo de bromo como del anillo de piperidina, que confieren reactividad química distinta y potencial actividad biológica. Esta combinación de grupos funcionales la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H15BrN2 |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
2-bromo-6-(3-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-3-7-14(8-9)11-6-2-5-10(12)13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Clave InChI |
SVHJQSZPLOXNSA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


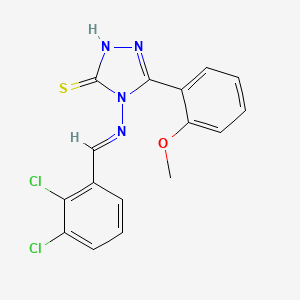

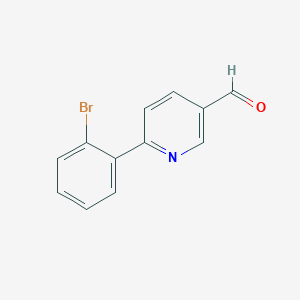


![Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12051164.png)
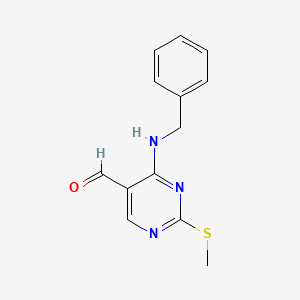
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)
![3-Oxo-2H,3H-furo[3,2-h]quinoline-5-sulfonyl chloride](/img/structure/B12051171.png)
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B12051175.png)
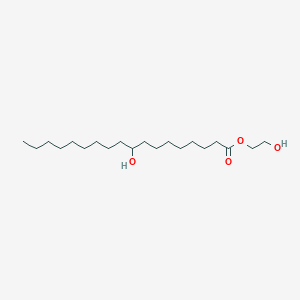
![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)
